molecular formula C12H10N4O4 B017153 3,3'-Dinitrobenzidine CAS No. 6271-79-0

3,3'-Dinitrobenzidine

Cat. No. B017153
CAS RN: 6271-79-0
M. Wt: 274.23 g/mol
InChI Key: OCEINMLGYDSKFW-UHFFFAOYSA-N
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Description

3,3'-Dinitrobenzidine (3,3'-DNB) is an organic compound that has been used in a variety of scientific research applications. It is a yellow-orange solid with a molecular formula of C12H6N4O4. 3,3'-DNB has been used as a biochemical reagent, as a chromogenic substrate in immunoassays, and as an oxidation indicator in organic synthesis. It is also used in histology and immunohistochemistry studies.

Scientific Research Applications

  • Formation of Poly(benzimidazole amide imide) Copolymers

    3,3′-Dinitrobenzidine is used to form poly(benzimidazole amide imide) copolymers. These copolymers exhibit good thermal and thermo-oxidative stability, especially with increased imide content (Wang & Wu, 2004).

  • Synthesis of Aromatic Poly(imide amide benzimidazole) Copolymers

    Another application involves the synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers, further emphasizing its role in the development of high-performance materials (Wang & Wu, 2003).

  • Pharmacological Screening

    In pharmacological research, 3,5-Dinitrobenzidine derivatives have been synthesized to produce new triazoles. These compounds have shown to be relatively non-toxic and exhibit psychotropic effects, influence the cardiovascular system, and demonstrate anti-inflammatory activity (Agarwal et al., 1988).

  • Toxicity and Carcinogenicity Studies

    3,3'-Dimethoxybenzidine dihydrochloride has been evaluated in toxicity and carcinogenicity studies, particularly under the National Toxicology Program's Benzidine Dye Initiative. These studies are crucial in understanding the health impacts of such compounds (Morgan, 1990).

  • Genotoxicity Studies

    Research has also been conducted to compare the genotoxicity of different benzidine derivatives, including 3,3'-dinitrobenzidine. It was found that 3,3'-dinitro- and 3-nitro-benzidine have significant genotoxicity, with benzidine being the least genotoxic among the tested compounds (You et al., 1993).

  • Metabolism Studies of Benzidine Derivatives

    Studies have also explored the metabolism of bisazobiphenyl dyes derived from benzidine and 3,3′-dimethyl- and 3,3′-dimethoxybenzidine. These dyes can be metabolized into carcinogenic aromatic amines in animals, an important consideration in toxicology and pharmacology (Lynn et al., 1980).

Safety and Hazards

3,3’-Dinitrobenzidine can cause skin and eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . In case of contact, it is recommended to wash with plenty of water and seek medical help .

Mechanism of Action

Target of Action

3,3’-Dinitrobenzidine primarily targets the formation of symmetrical bis-benzimidazole derivatives . These derivatives play a crucial role in the inhibition of gastric acid secretion .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. Initially, 3,3’-Dinitrobenzidine reacts with excess isophthaloyl chloride to form a monomer with a dicarboxylic acid end group . This monomer then interacts with aromatic dianhydrides (pyromellitic dianhydride and 3,3’,4,4’-sulfonyldiphthalic anhydride) and 4,4’-diphenyl-methane diisocyanate to form polyimide prepolymers . These prepolymers are further extended with the diacid monomer to form nitro group-containing aromatic poly (amide-imide) copolymers . The nitro groups in these copolymers are then hydrogenated to form amine groups .

Biochemical Pathways

The affected biochemical pathways involve the transformation of nitro groups into amine groups and the cyclization of these groups to form poly (benzimidazole amide imide) copolymers . This process occurs in polyphosphoric acid, which acts as a cyclization agent . The resulting copolymers exhibit good thermal and thermo-oxidative stability .

Pharmacokinetics

The compound’s solubility in various solvents such as sulfuric acid, polyphosphoric acid, and n-methyl-2-pyrrolidone under heating to 100°c with 5% lithium chloride suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 3,3’-Dinitrobenzidine’s action result in the formation of poly (benzimidazole amide imide) copolymers . These copolymers have a range of glass transition temperatures from 270 to 322°C and exhibit good thermal and thermo-oxidative stability .

Action Environment

The action of 3,3’-Dinitrobenzidine is influenced by environmental factors such as temperature and the presence of certain solvents. For instance, the cyclization of amine groups to form poly (benzimidazole amide imide) copolymers occurs at 180°C . Additionally, the solubility of the resulting copolymers in various solvents under specific heating conditions influences the compound’s action and efficacy .

properties

IUPAC Name

4-(4-amino-3-nitrophenyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c13-9-3-1-7(5-11(9)15(17)18)8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEINMLGYDSKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8036861
Record name 3,3'-Dinitrobenzidine
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Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820333
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

6271-79-0
Record name 3,3′-Dinitrobenzidine
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Record name 3,3'-Dinitrobenzidine
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Record name 6271-79-0
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Record name 3,3'-Dinitrobenzidine
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Record name 3,3'-dinitro[1,1'-biphenyl]-4,4'-diamine
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Record name 3,3'-DINITROBENZIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of 3,3'-dinitrobenzidine?

A1: this compound is not typically used in its original form but serves as a valuable precursor in polymer synthesis. Research highlights its use in creating high-performance polymers like poly(benzimidazole amide imide) copolymers [, , ]. These copolymers are known for their excellent thermal and thermo-oxidative stability, making them suitable for applications demanding high-temperature resistance.

Q2: How is this compound incorporated into the structure of these polymers?

A2: The synthesis of poly(benzimidazole amide imide) copolymers involves a multi-step process [, , ]. First, this compound reacts with isophthaloyl chloride to create a monomer with dicarboxylic acid end groups. This monomer is then incorporated into the polymer backbone through reactions with aromatic dianhydrides like pyromellitic dianhydride (PMDA) and 3,3′,4,4′-sulfonyldiphthalic anhydride (DSDA) in the presence of 4,4′-diphenylmethane diisocyanate (MDI). The resulting polymer contains nitro groups, which are subsequently reduced to amine groups and then cyclized to form the benzimidazole structure within the polymer.

Q3: What are the advantages of incorporating this compound into these polymers?

A3: The presence of the benzimidazole units, derived from this compound, significantly contributes to the enhanced thermal stability of the resulting copolymers [, , ]. The rigid aromatic structure and strong intermolecular interactions within the benzimidazole rings enhance the polymer's resistance to thermal degradation. This results in materials with high glass transition temperatures and impressive thermal decomposition temperatures, both in inert and oxidative environments.

Q4: Are there alternative methods for preparing high-purity 3,3'-diaminobenzidine, a compound closely related to this compound?

A4: Yes, research indicates the development of a reusable transition metal complex catalyst for the preparation of high-purity 3,3'-diaminobenzidine and its analogs []. This method involves coupling 4-halo-2-nitroaniline to this compound using transition metal catalysts, followed by reduction to yield the desired 3,3'-diaminobenzidine derivatives. This approach offers advantages in terms of product purity and the potential for catalyst reusability.

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